

A Technical Guide to the Natural Sources and Biosynthesis of Retinol

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Compound of Interest

Compound Name: Renierol

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This document provides a comprehensive overview of the natural origins of retinol (Vitamin A) and the intricate biochemical pathways responsible for its synthesis and metabolism within the body. It is designed to serve as a technical resource, offering detailed information on dietary sources, enzymatic processes, and relevant experimental methodologies.

Natural Sources of Retinol

Dietary Vitamin A is acquired in two primary forms: preformed Vitamin A (retinol and its esterified form, retinyl esters) and provitamin A carotenoids.

- **Preformed Vitamin A:** This is the active form of Vitamin A, readily available for use by the body. It is found exclusively in animal-derived products. Major sources include liver, fish, eggs, and dairy products.
- **Provitamin A Carotenoids:** These are plant pigments, such as beta-carotene, alpha-carotene, and beta-cryptoxanthin, which the body can convert into retinol. They are abundant in yellow, orange, and dark green fruits and vegetables. Beta-carotene is the most common and potent provitamin A carotenoid. Other carotenoids like lycopene, lutein, and zeaxanthin are not converted to Vitamin A but possess other biological activities.

The following table summarizes the concentration of preformed Vitamin A and beta-carotene in various food sources. Values are presented in micrograms (mcg) of Retinol Activity Equivalents

(RAE) per 100g, which accounts for the differing bioavailability of retinol and provitamin A carotenoids.

Food Source	Category	Form	Concentration (mcg RAE / 100g)
Beef Liver (Pan-fried)	Animal	Preformed Vitamin A	~9,442
Cod Liver Oil	Animal	Preformed Vitamin A	~30,000 (per 1 tbsp)
Sweet Potato (Baked)	Plant	Provitamin A	~1,043
Carrots (Raw)	Plant	Provitamin A	~835
Spinach (Boiled)	Plant	Provitamin A	~573
Eggs (Hard-boiled)	Animal	Preformed Vitamin A	~75
Cheese (Cheddar)	Animal	Preformed Vitamin A	~265
Milk (Whole, 3.25%)	Animal	Preformed Vitamin A	~46
Mango	Plant	Provitamin A	~54
Red Bell Pepper (Raw)	Plant	Provitamin A	~157

Note: Values are approximate and can vary based on preparation methods and specific product varieties.

Biosynthetic Pathways of Retinol

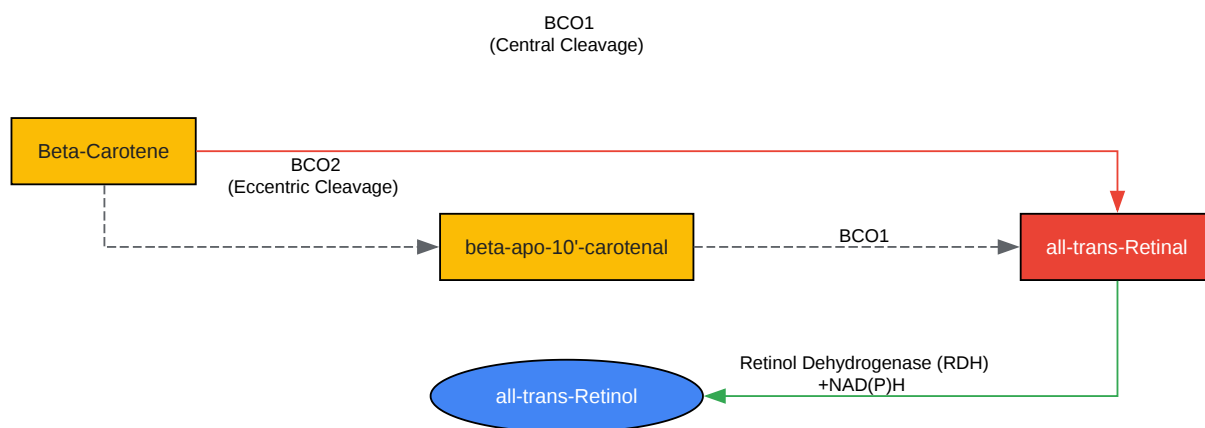
Mammals cannot synthesize Vitamin A de novo and must obtain it from their diet. The primary biosynthetic pathway involves the conversion of provitamin A carotenoids into retinol, a process that occurs mainly in the intestinal enterocytes.

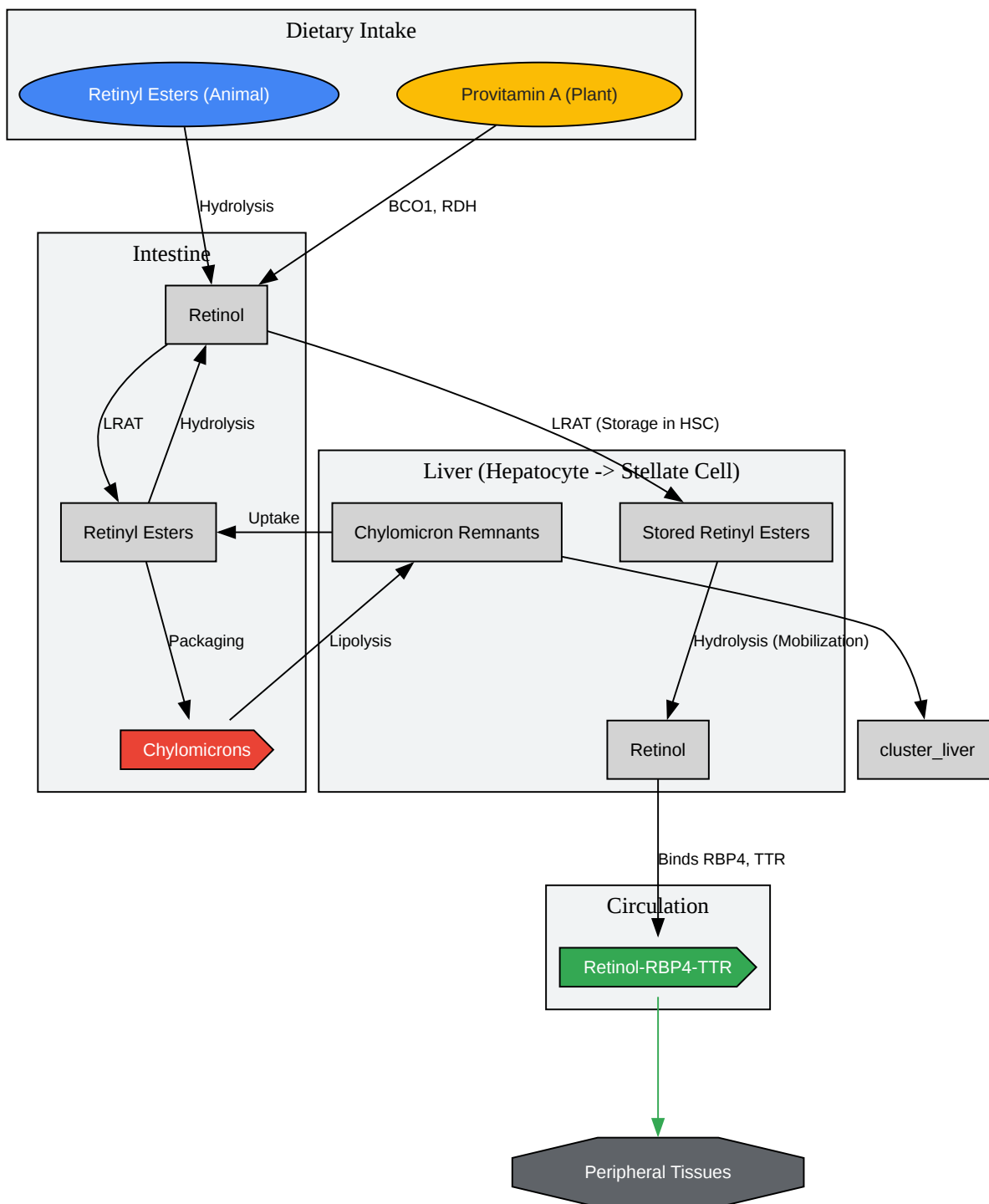
The central pathway for retinol biosynthesis begins with the oxidative cleavage of β -carotene.

- **Central Cleavage:** The enzyme β -carotene 15,15'-monooxygenase (BCO1) catalyzes the cleavage of β -carotene at its central double bond (15,15'). This reaction incorporates

molecular oxygen and yields two molecules of all-trans-retinal. BCO1 is highly expressed in the intestinal epithelium and the liver.

- **Eccentric Cleavage (Alternative Pathway):** A second enzyme, β -carotene 9',10'-oxygenase (BCO2), can perform an asymmetric cleavage at the 9',10' double bond. This produces one molecule of β -apo-10'-carotenal and one molecule of β -ionone. The resulting β -apo-10'-carotenal can be further cleaved by BCO1 to yield retinal.
- **Reduction to Retinol:** The newly formed retinal is then reversibly reduced to all-trans-retinol. This reaction is catalyzed by retinol dehydrogenases (RDHs), which are a class of NAD^+ or NADPH-dependent enzymes.





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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com